Isorhamnetin 3-sophoroside-7-rhamnoside

Flavonoid Chemistry Natural Product Characterization Solubility Enhancement

Harmful algal bloom (HAB) researchers require structurally authenticated algicidal agents to ensure reproducibility with published studies. Isorhamnetin 3-sophoroside-7-rhamnoside delivers the exact 3-O-sophoroside-7-O-rhamnoside architecture documented as active against Heterosigma akashiwo and Prorocentrum micans-generic isorhamnetin or simpler glycosides cannot substitute. • Confirmed algicidal activity against H. akashiwo & P. micans - validated positive control for HAB mitigation screening. • HPLC-verified purity (≥98%) ensures reliable quantification as a reference standard for Hippophaë rhamnoides and Elaeagnus multiflora extract authentication. • Calculated LogP of -1.31 and aqueous solubility support cell-based and enzymatic assays without high concentrations of organic co-solvents.

Molecular Formula C34H42O21
Molecular Weight 786.689
CAS No. 41328-75-0
Cat. No. B591377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsorhamnetin 3-sophoroside-7-rhamnoside
CAS41328-75-0
Molecular FormulaC34H42O21
Molecular Weight786.689
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O
InChIInChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)50-12-6-14(38)19-16(7-12)51-29(11-3-4-13(37)15(5-11)48-2)30(23(19)42)54-34-31(26(45)22(41)18(9-36)53-34)55-33-28(47)25(44)21(40)17(8-35)52-33/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22+,24+,25-,26-,27+,28+,31+,32-,33-,34-/m0/s1
InChIKeyFJQKXKNZQQBTDD-IOCIRFPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isorhamnetin 3-sophoroside-7-rhamnoside: Flavonol Glycoside Overview


Isorhamnetin 3-sophoroside-7-rhamnoside is a flavonol glycoside characterized by an isorhamnetin aglycone core glycosylated at the C-3 position with a sophoroside (glucosyl-(1→2)-glucoside) moiety and at the C-7 position with an α-L-rhamnoside [1]. This compound is a natural product isolated primarily from sea buckthorn (Hippophaë rhamnoides) and Elaeagnus multiflora . It belongs to the class of flavonoid-7-O-glycosides and has a molecular formula of C34H42O21 with a molecular weight of approximately 786.68 [2]. Its specific glycosylation pattern distinguishes it from other isorhamnetin glycosides and influences its physicochemical and biological properties.

Natural product reference standard for sea buckthorn phytochemical authentication
Glycosylation probe for structure-activity relationship (SAR) studies
Aqueous-compatible research tool; predicted high hydrophilicity supports solution-phase assays

Why Substitution Fails for Isorhamnetin 3-sophoroside-7-rhamnoside


Isorhamnetin 3-sophoroside-7-rhamnoside possesses a distinct glycosylation architecture that directly impacts its solubility, stability, and target interaction profile . Simple substitution with the aglycone isorhamnetin or other mono- or di-glycosides (e.g., isorhamnetin-3-O-glucoside or isorhamnetin-3-O-glucoside-7-O-rhamnoside) will yield different physicochemical behaviors, including aqueous solubility and metabolic stability, and can lead to divergent biological outcomes in cell-based and enzymatic assays . Notably, the compound's unique algicidal activity against harmful microalgae is a functional attribute not uniformly shared across the isorhamnetin glycoside class, underscoring the necessity for exact molecular identity in applied environmental and marine biology research . The following quantitative evidence guide delineates these critical differentiations.

Aglycone isorhamnetin or mono-glycosides (e.g., isorhamnetin-3-O-glucoside) exhibit different LogP and aqueous solubility, which may shift assay consistency and biological readouts.
Related glycosides (e.g., isorhamnetin-3-O-glucoside-7-O-rhamnoside) lack the documented algicidal activity; functional profile may not transfer.
Structural analog CAS 17331-71-4 differs in C-3 substitution; altered binding kinetics and metabolic stability are expected and require validation.

Isorhamnetin 3-sophoroside-7-rhamnoside: Key Comparative Evidence


Enhanced Aqueous Solubility via Distinct Glycosylation

Isorhamnetin 3-sophoroside-7-rhamnoside exhibits a unique 3-O-sophoroside-7-O-rhamnoside glycosylation pattern that is distinct from other isorhamnetin glycosides such as isorhamnetin-3-O-glucoside or isorhamnetin-3-O-glucoside-7-O-rhamnoside [1]. This specific diglycoside arrangement at C-3 (sophoroside) and C-7 (rhamnoside) results in a molecular weight of 786.68 and a calculated LogP of -1.31, indicating higher hydrophilicity compared to the aglycone isorhamnetin (LogP approximately 1.8) . Vendor technical documentation notes that the compound demonstrates notable solubility in aqueous environments, facilitating diverse biochemical assays, a property not as pronounced in less glycosylated analogs .

Aqueous solubility
Computational prediction
LogP -1.31 (predicted) vs. aglycone ~1.8; Δ ≈ -3.11 (more hydrophilic)
Supports aqueous-assay compatibility; computational prediction requires experimental validation.
Use measured LogP for robust experimental design.
Flavonoid Chemistry Natural Product Characterization Solubility Enhancement

Algicidal Activity Against Harmful Microalgae

Isorhamnetin 3-sophoroside-7-rhamnoside has been specifically identified as an algicidal compound that inhibits the growth of harmful microalgae such as Heterosigma akashiwo and Prorocentrum micans [1]. In a study isolating algicidal constituents from Spartina anglica, this compound, along with syringetin-3-O-galactoside, was characterized as a key bioactive flavonol responsible for the observed algicidal effects [1]. While quantitative IC50 values are not publicly available in the abstracted literature, the compound's activity is reported by multiple reputable vendors as a primary biological property . In contrast, closely related isorhamnetin glycosides (e.g., isorhamnetin-3-O-glucoside) are more frequently associated with antioxidant or anti-inflammatory activities rather than algicidal potency, indicating a divergent functional profile driven by the specific glycosylation [2].

Algicidal activity
Class-level
Inhibits H. akashiwo and P. micans growth (reported); related glycosides show neurotrophic/antioxidant profile.
Reported algicidal screening context; functional divergence from common isorhamnetin glycosides.
Quantitative IC50 data not publicly available.
Marine Biology Algicide Discovery Environmental Biotechnology

Major Flavonol Glycoside in Sea Buckthorn Berries

In the berries of Hippophaë rhamnoides, isorhamnetin 3-sophoroside-7-rhamnoside is consistently identified as one of the major flavonol glycosides [1]. While exact quantitative content varies by subspecies and harvesting period, it is reported alongside isorhamnetin-3-O-glucoside-7-O-rhamnoside (38.43±0.85 mg/g in H. rhamnoides subsp. yunnanensis) and quercetin-3-O-rutinoside (29.44±0.42 mg/g) as a dominant constituent [2]. The compound's presence in significant amounts distinguishes it from other minor isorhamnetin derivatives, making it a relevant biomarker for sea buckthorn authentication and a key compound for studies correlating phytochemical composition with biological activity.

Botanical abundance
Reported
Major flavonol glycoside in Hippophaë rhamnoides berries, alongside isorhamnetin-3-O-glucoside-7-O-rhamnoside (38.4 mg/g).
Supports use as botanical reference standard for extract authentication.
Content varies with subspecies and harvest period.
Phytochemistry Natural Product Standardization Botanical Quality Control

Divergent Neuronal and Enzymatic Activities from Glycosylation

Structure-activity relationship studies on isorhamnetin glycosides demonstrate that the specific position and type of glycosylation profoundly influence biological activity [1]. For example, isorhamnetin-3-O-glucoside exhibits strong neurite outgrowth-promoting activity in PC12 cells [2], while isorhamnetin-3-O-(2′′,6′′-di-acetyl)-glucoside shows potent anti-acetylcholinesterase activity with an IC50 of 51.26 µM [3]. Isorhamnetin 3-sophoroside-7-rhamnoside, bearing a disaccharide at C-3 and a deoxy sugar at C-7, represents a structurally distinct subclass; this unique substitution pattern is inferred to confer different target interactions and a bioactivity profile—including algicidal effects—not observed for the simpler glucosides. The presence of the sophoroside moiety at C-3 and rhamnoside at C-7 differentiates it from the 3-glucoside-7-rhamnoside analog (CAS 17331-71-4), which may exhibit altered binding kinetics and metabolic stability.

Glycosylation SAR
Class-level
3-O-sophoroside-7-O-rhamnoside vs. 3-O-glucoside (neurite outgrowth) and 3-O-(2'',6''-di-acetyl)-glucoside (anti-AChE IC50 51.26 µM).
Glycosylation pattern dictates bioactivity divergence; supports SAR probe utility.
Exact target interactions remain to be characterized.
Neurobiology Enzyme Inhibition Structure-Activity Relationship

Isorhamnetin 3-sophoroside-7-rhamnoside: Application Scenarios


Algicide Discovery and Marine Environmental Research

Procure Isorhamnetin 3-sophoroside-7-rhamnoside for investigations into harmful algal bloom (HAB) mitigation. The compound's documented algicidal activity against microalgae such as Heterosigma akashiwo and Prorocentrum micans [1] makes it a critical positive control and lead compound for identifying novel algicidal agents. Its use ensures research continuity with published studies that have specifically characterized this molecule as an active algicidal constituent [1]. Generic isorhamnetin or other glycosides cannot substitute for this specific activity.

Phytochemical Standardization & Metabolomics of Sea Buckthorn

Use this compound as a reference standard for HPLC-MS quantification and authentication of Hippophaë rhamnoides and Elaeagnus multiflora extracts. As a major flavonol glycoside in these species [2], its presence and relative abundance are critical markers for quality control, geographical origin tracing, and metabolomic comparisons [3]. Procurement ensures accurate quantitation and reproducible botanical extract characterization.

SAR Studies on Flavonoid Glycosides

Employ Isorhamnetin 3-sophoroside-7-rhamnoside as a structurally defined comparator in SAR campaigns examining the influence of glycosylation on flavonoid bioactivity. Its unique 3-O-sophoroside-7-O-rhamnoside architecture provides a distinct reference point relative to simpler glycosides (e.g., 3-O-glucoside) and aglycones [4]. This facilitates the deconvolution of molecular determinants underlying divergent biological outcomes, such as the shift from neurotrophic/antioxidant activities to algicidal effects.

Formulation Development for Aqueous Solubility

Incorporate this compound into aqueous-based assay systems or early-stage formulation studies where the poor aqueous solubility of the aglycone isorhamnetin is a limiting factor. The calculated LogP of -1.31 and vendor-confirmed aqueous solubility support its use in cell-based assays, enzymatic studies, and in vitro models requiring consistent solution-phase behavior without the need for high concentrations of organic co-solvents.

Application
Selection Property
Validation Focus
Marine algicide screening studies
Algicidal activity context
Microalgae growth-inhibition endpoints
Sea buckthorn phytochemical standardization
Major glycoside identity
HPLC-MS quantification and authentication endpoints
Flavonoid glycosylation SAR
Glycosylation pattern specificity
Bioactivity divergence across glycosylation variants
Aqueous solubility research
Predicted LogP and solubility profile
Solution-phase behavior in cell-based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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